molecular formula C14H22N2 B12822631 (S)-1-Benzyl-5,5-dimethylpiperidin-3-amine

(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine

Cat. No.: B12822631
M. Wt: 218.34 g/mol
InChI Key: SRWAJCYNXWNGMB-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-5,5-dimethylpiperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 5,5-dimethylpiperidin-3-one.

    Reductive Amination: The key step in the synthesis is the reductive amination of 5,5-dimethylpiperidin-3-one with benzylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-5,5-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Lacks the dimethyl substitution on the piperidine ring.

    5,5-Dimethylpiperidin-3-amine: Lacks the benzyl group.

    1-Benzyl-3-aminopiperidine: Similar structure but without the dimethyl groups.

Uniqueness

(S)-1-Benzyl-5,5-dimethylpiperidin-3-amine is unique due to the presence of both the benzyl group and the dimethyl substitution on the piperidine ring. This combination of structural features imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(3S)-1-benzyl-5,5-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-14(2)8-13(15)10-16(11-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3/t13-/m0/s1

InChI Key

SRWAJCYNXWNGMB-ZDUSSCGKSA-N

Isomeric SMILES

CC1(C[C@@H](CN(C1)CC2=CC=CC=C2)N)C

Canonical SMILES

CC1(CC(CN(C1)CC2=CC=CC=C2)N)C

Origin of Product

United States

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